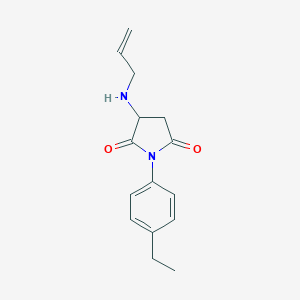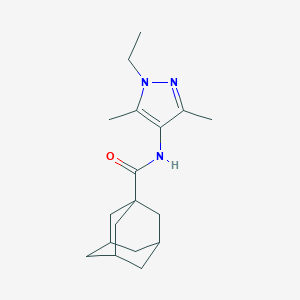
N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been extensively studied for its potential pharmacological properties. TFMPP has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research.
作用機序
The mechanism of action of TFMPP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2 receptor. This receptor is involved in various physiological and psychological processes, including mood regulation, cognition, and perception. TFMPP has been found to increase the activity of the 5-HT2 receptor, leading to its anxiogenic effects.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to increase the levels of the stress hormone cortisol. TFMPP has been found to have anxiogenic effects, leading to increased anxiety and panic in some individuals.
実験室実験の利点と制限
TFMPP has several advantages for lab experiments. It is a readily available compound that can be synthesized in large quantities with high purity. It has also been extensively studied, making it a well-understood compound. However, TFMPP has several limitations. It has been found to have significant inter-individual variability in its effects, making it difficult to interpret the results of experiments. It also has a short half-life, which can make it difficult to maintain a stable concentration in the body.
将来の方向性
There are several future directions for studying TFMPP. One area of interest is its potential use as a tool for studying anxiety-related disorders. TFMPP has been found to have anxiogenic effects, making it a promising candidate for studying the underlying mechanisms of anxiety. Another area of interest is its potential use as a pharmacological tool for studying the serotonin 5-HT2 receptor. TFMPP has been found to have a high affinity for this receptor, making it a useful tool for studying its function. Finally, there is interest in studying the potential therapeutic uses of TFMPP. Its anxiogenic effects may have potential therapeutic benefits for anxiety-related disorders, and its effects on the serotonin 5-HT2 receptor may have potential therapeutic benefits for other disorders.
合成法
The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzaldehyde followed by the addition of thiosemicarbazide. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of TFMPP with high purity.
科学的研究の応用
TFMPP has been studied extensively for its potential pharmacological properties. It has been found to have a high affinity for the serotonin 5-HT2 receptor, which is involved in various physiological and psychological processes. TFMPP has also been found to have anxiogenic effects, which makes it a promising candidate for studying anxiety-related disorders.
特性
分子式 |
C17H17ClFN3S |
|---|---|
分子量 |
349.9 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C17H17ClFN3S/c18-13-2-1-3-15(12-13)20-17(23)22-10-8-21(9-11-22)16-6-4-14(19)5-7-16/h1-7,12H,8-11H2,(H,20,23) |
InChIキー |
FQZMRHQENPHHRQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

